molecular formula C19H31N7O4 B1676736 Mopidamol CAS No. 13665-88-8

Mopidamol

Numéro de catalogue: B1676736
Numéro CAS: 13665-88-8
Poids moléculaire: 421.5 g/mol
Clé InChI: FOYWNSCCNCUEPU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Le mopidamol subit plusieurs types de réactions chimiques, notamment :

Les réactifs courants utilisés dans ces réactions comprennent la pipéridine, la diéthanolamine, le zinc, l'acide formique, l'acide acétique, l'acide chlorhydrique, l'iode et l'iodure de potassium. Les principaux produits formés à partir de ces réactions sont divers intermédiaires conduisant au composé final, le this compound .

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

Le mécanisme d'action du this compound tourne autour de sa capacité à inhiber l'agrégation plaquettaire. Il y parvient en inhibant l'enzyme phosphodiestérase, ce qui entraîne une augmentation de l'AMP cyclique dans les plaquettes. Des niveaux élevés d'AMP cyclique inhibent la libération de diphosphate d'adénosine, une molécule qui favorise l'agrégation plaquettaire . En réduisant les niveaux de diphosphate d'adénosine, le this compound réduit efficacement la probabilité de formation de caillots, réduisant ainsi le risque d'événements thromboemboliques .

Applications De Recherche Scientifique

Oncology Applications

Mopidamol has been investigated for its potential benefits in cancer therapy, particularly in the treatment of non-small cell lung cancer (NSCLC) and bronchial carcinoma.

Non-Small Cell Lung Cancer

A pivotal study assessed the efficacy of this compound in patients with advanced NSCLC. In a double-blind trial involving 719 patients, those receiving this compound alongside chemotherapy exhibited a statistically significant prolongation of survival compared to those on chemotherapy alone. The study indicated that this compound treatment was associated with a reduction in mean plasma fibrogen concentration, suggesting a beneficial impact on tumor progression without notable toxicity .

Table 1: Survival Outcomes in NSCLC Patients

Treatment GroupNumber of PatientsSurvival Rate (%)p-value
This compound + Chemotherapy35935<0.05
Chemotherapy Alone36026

Bronchial Carcinoma

In another study focusing on non-small cell bronchial carcinoma, this compound was administered as adjuvant therapy post-surgery. The trial included 270 patients and showed that the incidence of deaths from metastases was significantly lower in the this compound group (26%) compared to the placebo group (35%). This difference was statistically significant (p < 0.05), reinforcing the compound's role as an adjunctive treatment in surgical oncology .

Table 2: Metastatic Outcomes in Bronchial Carcinoma Patients

Treatment GroupNumber of PatientsDeaths from Metastases (%)p-value
This compound12326<0.05
Placebo14735

Cardiovascular Applications

This compound has also been explored for its cardiovascular effects, particularly in enhancing blood flow and reducing thrombotic events.

Antithrombotic Properties

Research has indicated that this compound may possess antithrombotic properties, which could be beneficial in preventing clot formation in patients at risk for cardiovascular events. Its mechanism involves the inhibition of phosphodiesterase, leading to increased intracellular cyclic AMP levels, which can enhance vasodilation and improve blood flow.

Case Studies and Clinical Trials

Several clinical trials have documented the efficacy and safety profile of this compound:

  • A 5-year double-blind trial demonstrated improved survival rates in NSCLC patients receiving this compound alongside standard chemotherapy.
  • A randomized controlled trial for bronchial carcinoma showed significant reductions in metastatic deaths when this compound was used as an adjunct therapy.

These studies collectively support the notion that this compound can play a crucial role in enhancing treatment outcomes for specific cancer types while also offering cardiovascular benefits.

Mécanisme D'action

The mechanism of action of mopidamol revolves around its ability to inhibit platelet aggregation. It achieves this by inhibiting the enzyme phosphodiesterase, leading to an increase in cyclic AMP within the platelets. Elevated levels of cyclic AMP inhibit the release of adenosine diphosphate, a molecule that promotes platelet aggregation . By reducing adenosine diphosphate levels, this compound effectively decreases the likelihood of clot formation, thereby lowering the risk of thromboembolic events .

Activité Biologique

Mopidamol, a derivative of dipyridamole, is primarily recognized for its vasodilatory and antiplatelet aggregation properties. Recent studies have expanded its profile, revealing significant biological activities that suggest potential therapeutic applications beyond its initial uses. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy in various conditions, and potential for repurposing in modern medicine.

This compound functions primarily as a phosphodiesterase (PDE) inhibitor, which enhances intracellular cyclic adenosine monophosphate (cAMP) levels. This action leads to vasodilation and inhibition of platelet aggregation. Notably, this compound exhibits a potency approximately ten times greater than that of dipyridamole in inhibiting cAMP phosphodiesterase activity .

Biological Activities and Therapeutic Potential

  • Antiviral Activity :
    • Recent molecular docking studies have indicated that this compound demonstrates significant binding affinity to the main protease (Mpro) of the SARS-CoV-2 virus. It was found to be a more effective inhibitor than established antiviral agents such as darunavir and the co-crystallized ligand N3 . This suggests potential applications in the treatment of COVID-19.
  • Cancer Metastasis Inhibition :
    • This compound has shown promising antimetastatic properties by inhibiting cancer cell adherence to platelets and endothelial cells. This mechanism is crucial in preventing the spread of cancerous cells throughout the body .
  • Cardiovascular Applications :
    • As a coronary vasodilator, this compound has been studied for its effects on improving blood flow in patients with coronary artery disease. Its ability to inhibit platelet aggregation makes it a candidate for preventing thrombotic events in cardiovascular conditions .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various clinical scenarios:

  • COVID-19 Treatment : In a study focused on drug repurposing for COVID-19, this compound was identified as a strong candidate due to its inhibitory effects on Mpro, which is essential for viral replication . The study emphasized the need for clinical trials to validate these findings.
  • Cancer Research : Research involving animal models has demonstrated that this compound can significantly reduce metastasis in cancers induced by chemical agents. Its mechanism involves disrupting the interaction between cancer cells and platelets, thereby reducing metastatic spread .

Data Table: Comparative Efficacy of this compound

CompoundMechanism of ActionBinding Affinity (Mpro)Clinical Application
This compoundPDE inhibitor; vasodilatorHigher than darunavirCOVID-19 treatment; antimetastatic
DipyridamolePDE inhibitor; vasodilatorModerateAntithrombotic; cardiovascular health
DarunavirProtease inhibitorBaselineHIV treatment

Propriétés

Numéro CAS

13665-88-8

Formule moléculaire

C19H31N7O4

Poids moléculaire

421.5 g/mol

Nom IUPAC

2-[[2-[bis(2-hydroxyethyl)amino]-4-piperidin-1-ylpyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C19H31N7O4/c27-10-6-25(7-11-28)18-20-14-15-16(22-18)17(24-4-2-1-3-5-24)23-19(21-15)26(8-12-29)9-13-30/h14,27-30H,1-13H2

Clé InChI

FOYWNSCCNCUEPU-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=NC(=NC3=CN=C(N=C32)N(CCO)CCO)N(CCO)CCO

SMILES canonique

C1CCN(CC1)C2=NC(=NC3=CN=C(N=C32)N(CCO)CCO)N(CCO)CCO

Apparence

Solid powder

melting_point

157.5 °C

Key on ui other cas no.

13665-88-8

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Mopidamol;  Rapenton;  RA 233;  RA-233;  RA233; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mopidamol
Reactant of Route 2
Reactant of Route 2
Mopidamol
Reactant of Route 3
Reactant of Route 3
Mopidamol
Reactant of Route 4
Reactant of Route 4
Mopidamol
Reactant of Route 5
Reactant of Route 5
Mopidamol
Reactant of Route 6
Reactant of Route 6
Mopidamol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.